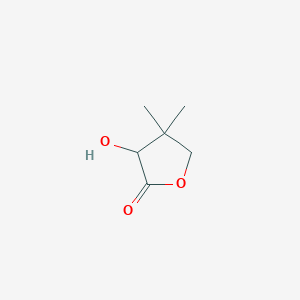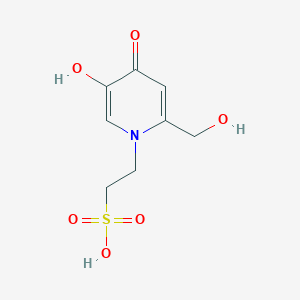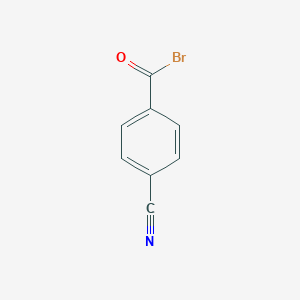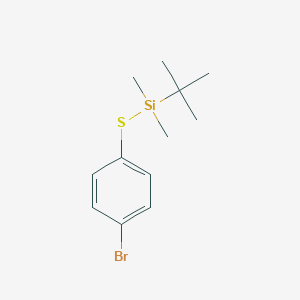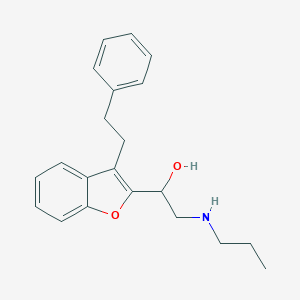
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol, also known as 2B-Propanol, is a chemical compound that has shown potential in various scientific research applications. It is a selective and potent inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain.
Wirkmechanismus
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol works by binding to the dopamine transporter and inhibiting its ability to transport dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can lead to enhanced dopaminergic neurotransmission and improved cognitive function.
Biochemische Und Physiologische Effekte
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol has been found to have various biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and reduced anxiety-like behavior in animal models. It has also been shown to have potential in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol in lab experiments is its selectivity and potency as a dopamine transporter inhibitor. This allows for precise manipulation of dopamine levels in the brain, which can be useful in studying the role of dopamine in various physiological and pathological processes. However, one limitation of using (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol is its potential for off-target effects, as it may interact with other proteins in addition to the dopamine transporter.
Zukünftige Richtungen
There are several future directions for research on (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol, including:
1. Further investigation of its potential in the treatment of addiction and other neurological and psychiatric disorders.
2. Exploration of its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Development of more selective and potent dopamine transporter inhibitors based on the structure of (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol.
4. Investigation of its potential as a tool for studying the role of dopamine in aging and age-related cognitive decline.
5. Exploration of its potential as a therapeutic agent for other conditions, such as obesity and diabetes.
Synthesemethoden
The synthesis of (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol involves the condensation of 2-(2-phenylethyl) benzofuran with N-propargyloxycarbonylpropylamine, followed by the reduction with lithium aluminum hydride. The resulting product is then treated with p-toluenesulfonic acid to obtain the final product, (+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol.
Wissenschaftliche Forschungsanwendungen
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol has shown potential in various scientific research applications, particularly in the field of neuroscience. It has been found to be a selective and potent inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, including movement, motivation, and reward. Dysregulation of dopamine levels has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
CAS-Nummer |
158358-22-6 |
|---|---|
Produktname |
(+-)-3-(2-Phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol |
Molekularformel |
C21H25NO2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-[3-(2-phenylethyl)-1-benzofuran-2-yl]-2-(propylamino)ethanol |
InChI |
InChI=1S/C21H25NO2/c1-2-14-22-15-19(23)21-18(13-12-16-8-4-3-5-9-16)17-10-6-7-11-20(17)24-21/h3-11,19,22-23H,2,12-15H2,1H3 |
InChI-Schlüssel |
XPEXCFSBFPOSQR-UHFFFAOYSA-N |
SMILES |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
Kanonische SMILES |
CCCNCC(C1=C(C2=CC=CC=C2O1)CCC3=CC=CC=C3)O |
Synonyme |
3-(2-phenylethyl)-alpha-((propylamino)methyl)-2-benzofuranmethanol GE 68 GE-68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
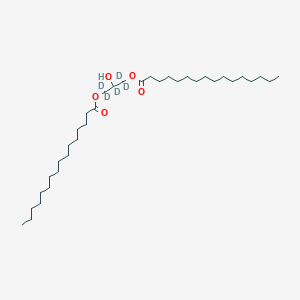
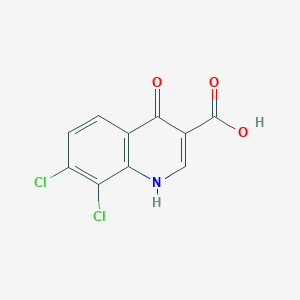
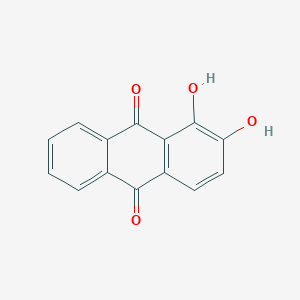
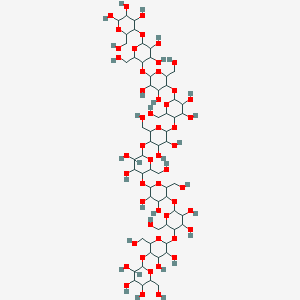
![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
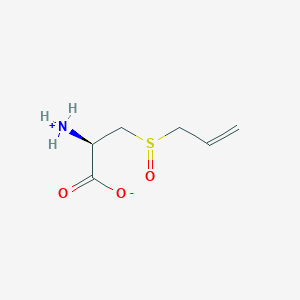
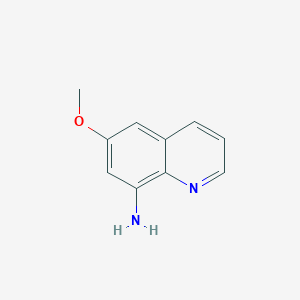
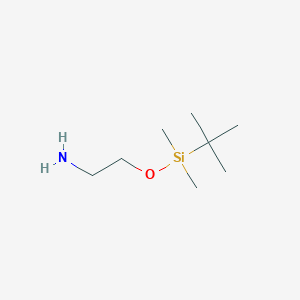
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
